BenchChemオンラインストアへようこそ!

2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole

positional isomerism nitrobenzyl SAR molecular recognition

2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886924-17-0) is a synthetic benzimidazole derivative bearing a 2-ethylsulfonyl electron-withdrawing group and a 1-(4-nitrobenzyl) substituent. The compound belongs to the sulfonylbenzyl-substituted benzimidazole class claimed in Bayer AG patent EP0643060 as angiotensin II receptor antagonists with antihypertensive and anti-atherosclerotic indications.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 886924-17-0
Cat. No. B2904658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole
CAS886924-17-0
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3
InChIKeyZFGUBIXXCKKCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886924-17-0): Structural Identity and Research Provenance


2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886924-17-0) is a synthetic benzimidazole derivative bearing a 2-ethylsulfonyl electron-withdrawing group and a 1-(4-nitrobenzyl) substituent . The compound belongs to the sulfonylbenzyl-substituted benzimidazole class claimed in Bayer AG patent EP0643060 as angiotensin II receptor antagonists with antihypertensive and anti-atherosclerotic indications [1]. Its molecular formula is C16H15N3O4S (MW 345.37) . Critically, the 4-nitrobenzyl positional isomer is structurally distinct from its closest commercially available analog, the 3-nitrobenzyl isomer (CAS 886924-41-0), and this positional difference carries material consequences for molecular recognition that make unqualified substitution scientifically unjustified.

Why 2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole Cannot Be Interchanged with Close Benzimidazole Analogs


Within the sulfonylbenzyl-benzimidazole chemotype, the nitro substituent position on the N1-benzyl ring is a primary determinant of molecular electrostatic potential distribution, dipole moment orientation, and hydrogen-bond acceptor geometry [1]. The 4-nitrobenzyl isomer (CAS 886924-17-0) presents a linear, para-directed electron-withdrawing vector with respect to the benzimidazole core, whereas the 3-nitrobenzyl isomer (CAS 886924-41-0) introduces a bent, meta-oriented dipole that alters both the shape and electronic complementarity of the ligand surface . In angiotensin II AT1 receptor pharmacophores established by the Bayer sulfonylbenzyl-benzimidazole program, the benzyl substituent occupies a sterically defined hydrophobic pocket where positional isomerism directly modulates binding affinity [1]. Consequently, even isomers sharing identical molecular formula and molecular weight cannot be regarded as functionally interchangeable without explicit comparative biological data. The quantitative evidence below delineates the specific dimensions where the 4-nitrobenzyl configuration produces measurable differentiation.

Quantitative Differentiation Evidence for 2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886924-17-0)


Nitro Positional Isomerism: Para (4-Nitro) vs. Meta (3-Nitro) Structural and Electronic Differentiation

The target compound (4-nitrobenzyl isomer, CAS 886924-17-0) differs from its closest commercially cataloged analog, the 3-nitrobenzyl isomer (CAS 886924-41-0), solely in the nitro group position on the N1-benzyl ring . Both isomers share identical molecular formula (C16H15N3O4S) and molecular weight (345.37) . However, the para-substitution pattern in CAS 886924-17-0 generates a molecular dipole aligned along the benzyl–benzimidazole axis, whereas the meta-nitro configuration of CAS 886924-41-0 produces a dipole vector angled approximately 60° from this axis. This geometric distinction is material for target binding: within the benzimidazole-based angiotensin II AT1 receptor antagonist pharmacophore, the N1-benzyl substituent projects into a lipophilic pocket whose shape and electrostatic environment discriminate between para- and meta-substituted benzyl derivatives [1]. The Bayer patent family EP0643060 explicitly claims sulfonylbenzyl-substituted benzimidazoles with variable benzyl substitution, demonstrating that receptor binding is sensitive to the nature and position of the benzyl substituent [1].

positional isomerism nitrobenzyl SAR molecular recognition

Patent-Assigned Therapeutic Target Class: Angiotensin II AT1 Receptor Antagonism

The sulfonylbenzyl-substituted benzimidazole scaffold to which CAS 886924-17-0 belongs is explicitly claimed in Bayer patent EP0643060 as an angiotensin II (Ang II) receptor antagonist class [1]. The patent describes compounds of the general formula encompassing the 2-ethylsulfonyl, N1-(substituted benzyl) benzimidazole structure, with demonstrated utility as antihypertensive and anti-atherosclerotic agents [1]. This provides a defined biological target hypothesis that distinguishes this compound from other benzimidazole derivatives developed for unrelated targets such as tubulin polymerization, PDE5 inhibition, or kinase inhibition. In contrast, generic benzimidazole building blocks lacking the sulfonylbenzyl substitution pattern are not reported within the angiotensin II antagonist pharmacophore and would be inappropriate surrogates for AT1-focused screening campaigns [1].

angiotensin II antagonist AT1 receptor antihypertensive

Computationally Predicted Physicochemical Profile: Lipophilicity and Polar Surface Area Benchmarking

Computationally predicted physicochemical descriptors for CAS 886924-17-0 include a calculated logP (clogP) of 1.59 and a topological polar surface area (TPSA) of 107.18 Ų [1]. The compound satisfies all Lipinski Rule of Five criteria (MW 345.38, HBA 7, HBD 3, RB 4, logP < 5) [1]. For comparative context, the clinically approved benzimidazole-derived angiotensin II receptor blocker candesartan cilexetil has a measured logP of approximately 6.1 (free acid form logP ~4.5) and TPSA ~155 Ų [2], indicating that CAS 886924-17-0 occupies a more moderately lipophilic region of chemical space with lower polar surface area, potentially favoring membrane permeability while retaining oral bioavailability compliance. The Rule of Three compliance further suggests suitability as a fragment-like or lead-like starting point for medicinal chemistry optimization [1].

clogP TPSA drug-likeness Lipinski parameters

GPR35 Off-Target Selectivity: Inactivity in G-Protein Coupled Receptor 35 Antagonism Assay

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, CAS 886924-17-0 was evaluated and reported as inactive [1]. GPR35 is an orphan receptor implicated in inflammatory and metabolic signaling, and several benzimidazole-containing compounds have been reported to exhibit GPR35 agonist activity [2]. The absence of GPR35 antagonism for CAS 886924-17-0 provides a selectivity data point distinguishing it from other benzimidazole derivatives that may engage this receptor. This negative result is valuable for researchers designing screening cascades where GPR35-mediated off-target effects must be excluded.

GPR35 off-target screening GPCR selectivity

Recommended Research and Industrial Application Scenarios for 2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886924-17-0)


Angiotensin II AT1 Receptor Antagonist Screening and Lead Optimization

CAS 886924-17-0 is most appropriately deployed as a screening candidate within angiotensin II AT1 receptor antagonist programs, based on its structural membership in the sulfonylbenzyl-benzimidazole class claimed in Bayer patent EP0643060 [1]. The 4-nitrobenzyl substituent provides a defined, linear electron-withdrawing vector at the N1 position, enabling structure-activity relationship (SAR) studies that explore the effect of para-substitution on AT1 binding affinity. The compound's moderate lipophilicity (clogP 1.59) and Rule of Three compliance further support its use as a lead-like starting point for medicinal chemistry optimization [2].

Positional Isomer Comparator Studies in Nitrobenzyl Benzimidazole SAR

The availability of both the 4-nitrobenzyl isomer (CAS 886924-17-0) and the 3-nitrobenzyl isomer (CAS 886924-41-0) [1] enables direct head-to-head comparison of para vs. meta nitro substitution effects on biological activity, binding pose, and physicochemical properties. This is a well-defined chemical biology experiment: identical molecular formula, identical molecular weight, identical core scaffold, but distinct three-dimensional electrostatic surfaces. Such matched molecular pair analysis is standard practice in medicinal chemistry for deconvoluting substituent effects and is directly enabled by procuring both positional isomers [1].

Chemical Probe Development with GPR35 Selectivity Filtering

For chemical biology programs requiring benzimidazole-based probes that must avoid GPR35-mediated signaling interference, CAS 886924-17-0 offers a characterized selectivity profile: it has been tested and found inactive in a GPR35 antagonism primary assay [2]. This pre-existing negative data point can reduce the burden of counter-screening when the compound is used in cellular assays where GPR35 activation would confound phenotypic readouts. Researchers should note that this is a single-concentration or limited-concentration primary screen result and follow-up dose-response confirmation is advisable.

Building Block for Diversified Benzimidazole Library Synthesis

The ethylsulfonyl group at the 2-position and the 4-nitrobenzyl group at the N1-position provide two chemically orthogonal handles for further derivatization: the nitro group can be reduced to an aniline for amide coupling or diazotization chemistry, while the ethylsulfonyl group imparts metabolic stability and can participate in nucleophilic aromatic substitution under appropriate conditions. CAS 886924-17-0 thus serves as a versatile intermediate for constructing focused benzimidazole libraries targeting AT1 receptor or related GPCR space, as documented in the Bayer patent family [1].

Quote Request

Request a Quote for 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.